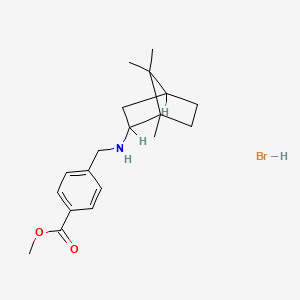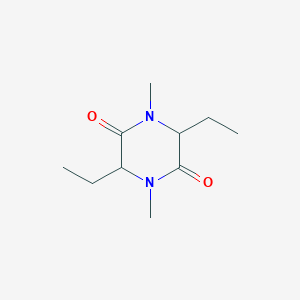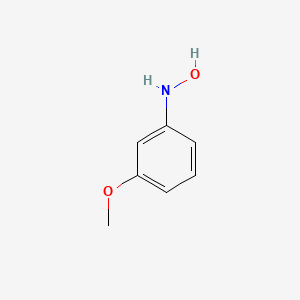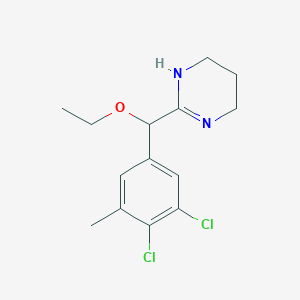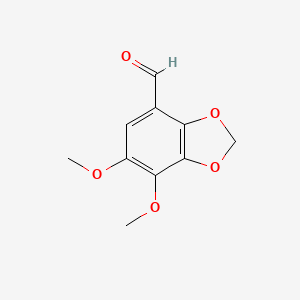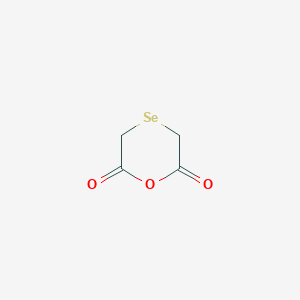
1,4-Oxaselenane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Oxaselenane-2,6-dione is an organoselenium compound with the molecular formula C₄H₄O₃Se. It is a six-membered ring structure containing selenium, oxygen, and carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Oxaselenane-2,6-dione can be synthesized through several methods. One common approach involves the reaction of selenourea with diethyl oxalate under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Scaling up the reaction would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Oxaselenane-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of selenium and oxygen atoms in the ring structure .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with different atoms or groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield selenium dioxide, while reduction reactions produce selenol derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-Oxaselenane-2,6-dione has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: In biological research, this compound is investigated for its potential antioxidant properties.
Medicine: The compound’s potential therapeutic applications are explored in the context of selenium’s role in human health.
Wirkmechanismus
The mechanism of action of 1,4-oxaselenane-2,6-dione is primarily related to its ability to undergo redox reactions. The selenium atom in the compound can cycle between different oxidation states, allowing it to participate in various redox processes. This redox activity is crucial for its antioxidant properties and potential therapeutic effects .
Molecular Targets and Pathways: The compound’s molecular targets include enzymes and proteins involved in redox regulation. By modulating the activity of these targets, this compound can influence cellular redox balance and protect cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxane-2,6-dione: This compound is structurally similar to 1,4-oxaselenane-2,6-dione but contains oxygen instead of selenium.
1,4-Thioxane-2,6-dione:
Uniqueness: this compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
30042-51-4 |
|---|---|
Molekularformel |
C4H4O3Se |
Molekulargewicht |
179.04 g/mol |
IUPAC-Name |
1,4-oxaselenane-2,6-dione |
InChI |
InChI=1S/C4H4O3Se/c5-3-1-8-2-4(6)7-3/h1-2H2 |
InChI-Schlüssel |
REUVZKCQOOSVJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)OC(=O)C[Se]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


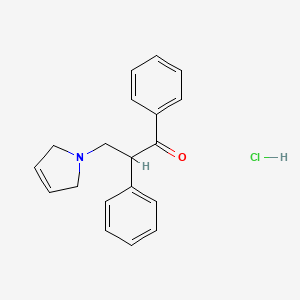
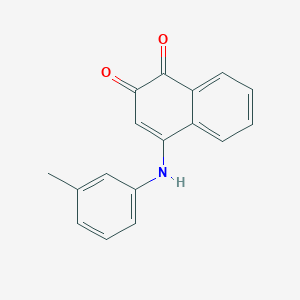
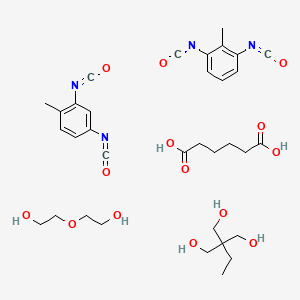

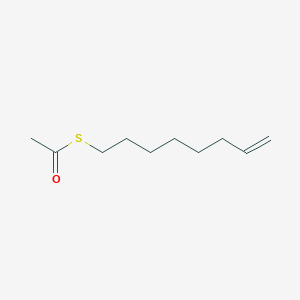
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
